(2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (2,2,3,3-Tetramethylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride is highly reactive and undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form (2,2,3,3-Tetramethylcyclopropyl)methanesulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and solvents like dichloromethane and tetrahydrofuran. Major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates .
Scientific Research Applications
(2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
(2,2,3,3-Tetramethylcyclopropyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While methanesulfonyl chloride is the simplest sulfonyl chloride and is widely used in organic synthesis, this compound offers unique steric properties due to its tetramethylcyclopropyl group, making it useful in specific applications where steric hindrance is a factor . Similar compounds include:
- Methanesulfonyl chloride (CH₃SO₂Cl)
- Toluenesulfonyl chloride (C₇H₇SO₂Cl)
- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
These compounds differ in their reactivity and applications, with this compound being particularly valuable for its unique steric properties .
Properties
Molecular Formula |
C8H15ClO2S |
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Molecular Weight |
210.72 g/mol |
IUPAC Name |
(2,2,3,3-tetramethylcyclopropyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-7(2)6(8(7,3)4)5-12(9,10)11/h6H,5H2,1-4H3 |
InChI Key |
YFIITIBIADVDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
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